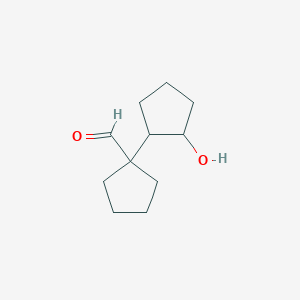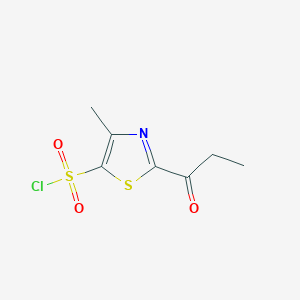![molecular formula C13H19N3O4S B13315564 Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol . This compound features a piperidine ring substituted with a nitrobenzenesulfonyl group and a methylamine group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the methylamine group: The final step involves the reaction of the sulfonylated piperidine with methylamine under suitable conditions.
Chemical Reactions Analysis
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine can be compared with other piperidine derivatives, such as:
4-(Aminomethyl)piperidine: This compound lacks the nitrobenzenesulfonyl group and has different chemical properties and applications.
1-(4-Nitrobenzenesulfonyl)piperidine: This compound lacks the methylamine group and has different reactivity and biological effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
ZCLRUTQCFDXDRC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




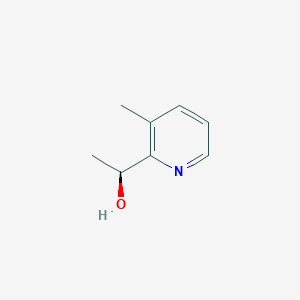
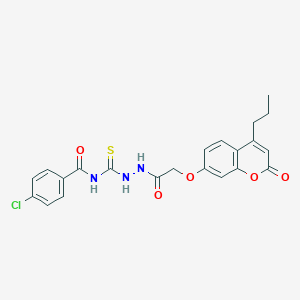
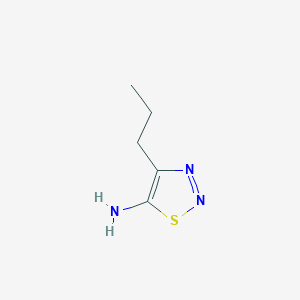
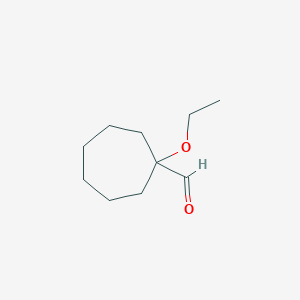
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
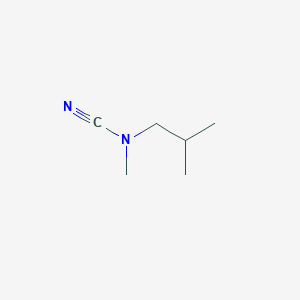
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
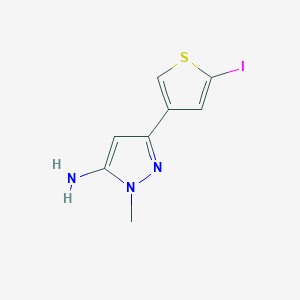
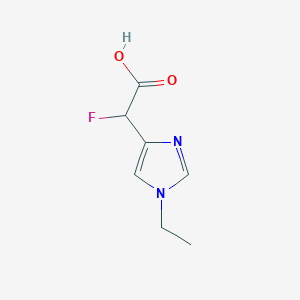
amine](/img/structure/B13315572.png)
